molecular formula C26H28N2O4S B2822281 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide CAS No. 922851-12-5

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide

Cat. No.: B2822281
CAS No.: 922851-12-5
M. Wt: 464.58
InChI Key: TZKPRUKSSDIHFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs has been described. These compounds were developed as potent TNF-α inhibitors .

Scientific Research Applications

Gold-Catalyzed Annulations of N-Aryl Ynamides

Tsai, Wang, Kulandai Raj, and Liu (2018) discuss the use of N-aryl ynamides in gold-catalyzed annulations to form 6H-indolo[2,3-b]quinoline derivatives. This method has been applied to access naturally occurring alkaloids, showcasing the versatility of the compound in synthetic chemistry (Tsai, Wang, Kulandai Raj, & Liu, 2018).

Amination Reactions with Palladium/Imidazolium Salt Systems

Grasa, Viciu, Huang, and Nolan (2001) utilized nucleophilic N-heterocyclic carbenes as catalyst modifiers in amination reactions. They demonstrate the applicability of these reactions in synthesizing complex molecules, including N-aryl-substituted indoles, which aligns with the scientific research interests in N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide (Grasa, Viciu, Huang, & Nolan, 2001).

Novel Indole-Based Hybrid Oxadiazole Scaffolds

Nazir, Abbasi, Aziz‐ur‐Rehman, et al. (2018) synthesized and analyzed novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides. Their research contributes to understanding the potential therapeutic applications of these compounds in drug design (Nazir, Abbasi, Aziz‐ur‐Rehman, et al., 2018).

Safety and Hazards

There is limited information available on the safety and hazards of “N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide”. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for the study of “N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide” and similar compounds could involve further optimization of their activity and properties. More efforts should be made in the development of small molecule TNF-α inhibitors .

Properties

IUPAC Name

N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S/c1-3-4-16-28-23-15-14-22(20-7-5-8-21(25(20)23)26(28)30)27-24(29)9-6-17-33(31,32)19-12-10-18(2)11-13-19/h5,7-8,10-15H,3-4,6,9,16-17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKPRUKSSDIHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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